molecular formula C11H11F3O3 B13677573 Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate

Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate

Cat. No.: B13677573
M. Wt: 248.20 g/mol
InChI Key: IUCVFOBQUHEDJX-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of propanoic acid, where the ethyl ester is substituted with a hydroxy group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate typically involves the esterification of 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate.

    Reduction: Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanol.

    Substitution: Ethyl 3-hydroxy-3-(3,4,5-trifluoronitrophenyl)propanoate.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated phenyl group makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate exerts its effects depends on its specific application. In biological systems, the trifluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The hydroxy group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These molecular interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate can be compared with other similar compounds such as:

  • Ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate
  • Ethyl 3-hydroxy-3-(3,4-difluorophenyl)propanoate
  • Ethyl 3-hydroxy-3-(3,5-difluorophenyl)propanoate

Uniqueness

The presence of three fluorine atoms on the phenyl ring in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its difluorinated analogs. These properties make it particularly valuable in drug design and development.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C11H11F3O3/c1-2-17-10(16)5-9(15)6-3-7(12)11(14)8(13)4-6/h3-4,9,15H,2,5H2,1H3

InChI Key

IUCVFOBQUHEDJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C(=C1)F)F)F)O

Origin of Product

United States

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